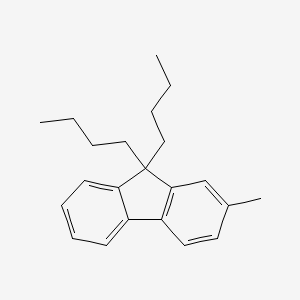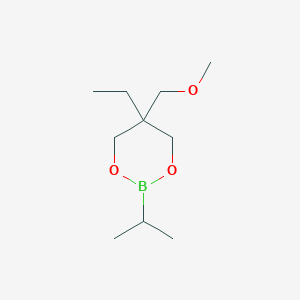
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are known for their unique chemical properties and are widely used in various fields such as organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with appropriate alcohols or diols under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production methods for boron-containing compounds often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification, crystallization, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions may convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boron hydrides.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating boron-based materials and catalysts.
Biology and Medicine
Boron-containing compounds have shown potential in medicinal chemistry, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment. The compound may also be explored for its biological activity and potential therapeutic applications.
Industry
In the industrial sector, boron-containing compounds are used in the production of advanced materials, such as boron-doped semiconductors and boron-containing polymers. These materials have applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen, nitrogen, and other elements, allowing the compound to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing a boron-oxygen double bond.
Boranes: Compounds containing boron-hydrogen bonds.
Borates: Compounds containing boron-oxygen bonds in a tetrahedral structure.
Uniqueness
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which includes both boron and oxygen atoms in a cyclic arrangement. This structure imparts unique chemical properties, making it valuable for specific applications in synthesis, materials science, and medicine.
Properties
CAS No. |
89561-51-3 |
|---|---|
Molecular Formula |
C10H21BO3 |
Molecular Weight |
200.09 g/mol |
IUPAC Name |
5-ethyl-5-(methoxymethyl)-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO3/c1-5-10(6-12-4)7-13-11(9(2)3)14-8-10/h9H,5-8H2,1-4H3 |
InChI Key |
GFHBYCIESRLQEA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(CC)COC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
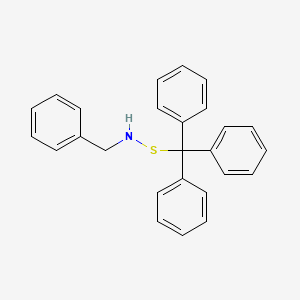
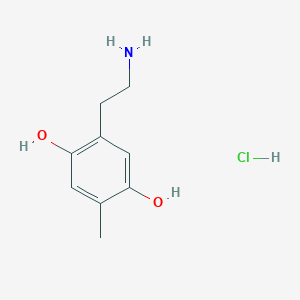

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
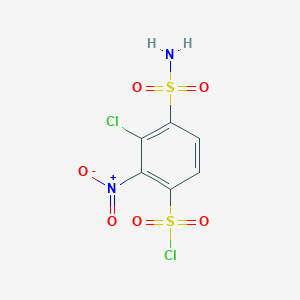

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
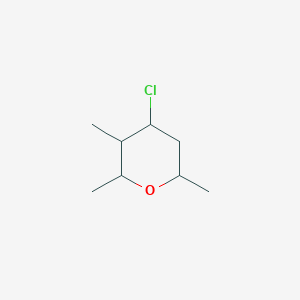
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
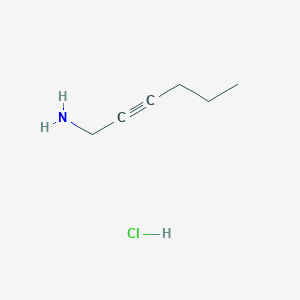
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
